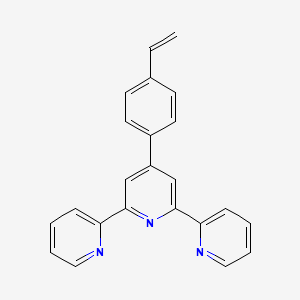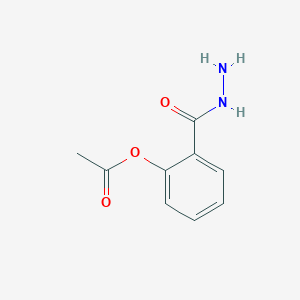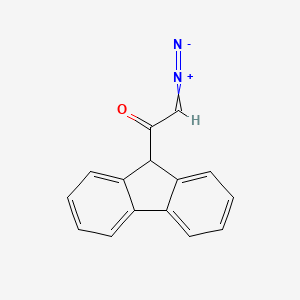
2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate is a unique organic compound characterized by its diazonium and fluorenyl groups
Preparation Methods
The synthesis of 2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate typically involves the diazotization of 1-(9H-fluoren-9-yl)ethanone. The process begins with the formation of the corresponding hydrazone, followed by oxidation to yield the diazonium salt. The reaction conditions often include the use of solvents such as tetrahydrofuran or 1,4-dioxane, and the presence of a base catalyst can expedite the reaction .
Chemical Reactions Analysis
2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: The diazonium group allows for coupling reactions with aromatic compounds, resulting in azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium hydroxide and nucleophiles such as amines and phenols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives have been studied for their antimicrobial properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate involves its ability to form reactive intermediates, such as carbocations and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds, making the compound useful in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 2-Diazonio-1-(9H-fluoren-9-yl)ethen-1-olate include:
Fluorenone derivatives: These compounds share the fluorenyl group and exhibit similar reactivity in oxidation and substitution reactions.
Azo compounds: Formed through coupling reactions with diazonium salts, these compounds are used in dye synthesis.
Hydrazone derivatives: These compounds are intermediates in the synthesis of diazonium salts and share similar synthetic routes.
Properties
CAS No. |
143660-82-6 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-diazo-1-(9H-fluoren-9-yl)ethanone |
InChI |
InChI=1S/C15H10N2O/c16-17-9-14(18)15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-9,15H |
InChI Key |
SJUVRTZZWIEYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


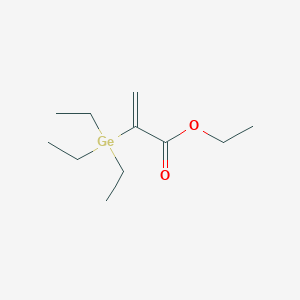
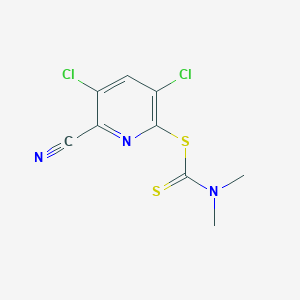
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)
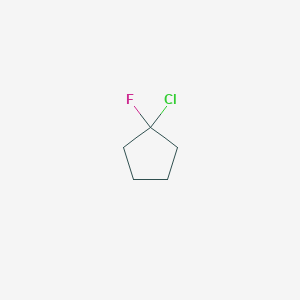
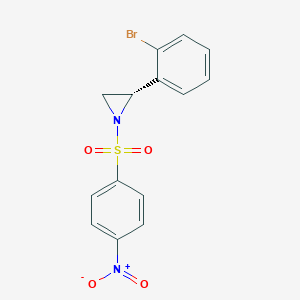
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
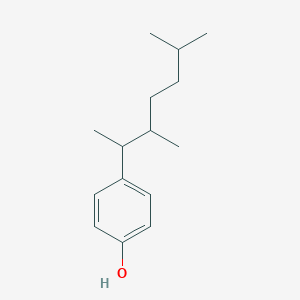
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
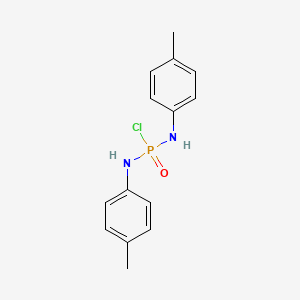
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

